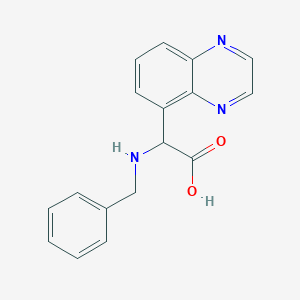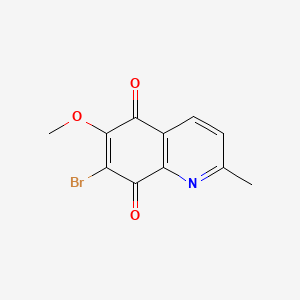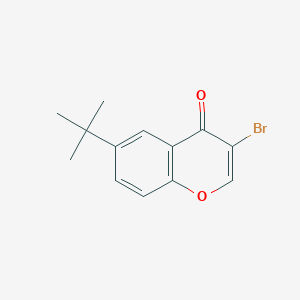![molecular formula C11H11Cl2N3O2 B11841863 tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B11841863.png)
tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate: is an organic compound with the molecular formula C11H11Cl2N3O2 It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate typically involves the reaction of 2,7-dichloropyrrolo[3,2-d]pyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the concentration of reactants to maximize yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolo[3,2-d]pyrimidine core can be subjected to oxidation or reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Hydrolysis: The ester group in tert-butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or azides.
Hydrolysis Product: The corresponding carboxylic acid derivative.
科学的研究の応用
Chemistry: tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in medicinal chemistry and materials science.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties contribute to the development of new materials with specific functionalities.
作用機序
The mechanism of action of tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is not fully elucidated. its biological activity is thought to arise from its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
- tert-Butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
- tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- tert-Butyl 2,4-dichloro-5,8-dihydro-6H-pyrido[3,4-d]pyrimidine-7-carboxylate
Uniqueness: tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is unique due to the specific positioning of chlorine atoms and the tert-butyl ester group. These structural features influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
特性
分子式 |
C11H11Cl2N3O2 |
|---|---|
分子量 |
288.13 g/mol |
IUPAC名 |
tert-butyl 2,7-dichloropyrrolo[3,2-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-11(2,3)18-10(17)16-5-6(12)8-7(16)4-14-9(13)15-8/h4-5H,1-3H3 |
InChIキー |
BMXQHDCDSDTOQG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(C2=NC(=NC=C21)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide](/img/structure/B11841816.png)


![Indeno[2,1-b]pyran, 2-(1-methylethyl)-4-phenyl-](/img/structure/B11841829.png)






